

Technical Guide: Physicochemical Properties and Synthesis of Phenyl-Substituted Bromopyrazoles

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Compound of Interest

Compound Name: 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Cat. No.: B1294257

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information for the specifically requested compound, **4-Bromo-1-(2-fluorophenyl)-1H-pyrazole**, is not readily available in public scientific databases. This guide therefore focuses on the closely related and structurally isomeric compound, 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole, for which verifiable data exists. The methodologies and applications discussed are characteristic of this class of compounds and provide a relevant technical framework.

Introduction

Bromo- and fluoro-substituted pyrazoles are significant scaffolds in medicinal chemistry. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in many biologically active compounds. The introduction of a bromine atom provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, while fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a summary of the known properties of 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole and outlines a general synthetic approach for this class of molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole.

Property	Value	Source
CAS Number	149739-37-7	--INVALID-LINK--
Molecular Formula	C ₉ H ₆ BrFN ₂	--INVALID-LINK--
Molecular Weight	241.06 g/mol	--INVALID-LINK--
Canonical SMILES	<chem>C1=CC=C(C(=C1)C2=C(C=N2)Br)F</chem>	--INVALID-LINK--

Experimental Protocols: Synthesis of Substituted Bromopyrazoles

The synthesis of 4-bromo-3-aryl-1H-pyrazoles can be achieved through several established synthetic routes. A common and effective method is the one-pot, three-component reaction involving a 1,3-diketone, an arylhydrazine, and a brominating agent. This approach is highly efficient and allows for the generation of a diverse range of substituted pyrazoles.^[1]

General Protocol for the One-Pot Synthesis of 4-Bromo-3-aryl-1H-pyrazoles:

- **Reaction Setup:** To a solution of an appropriate 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the corresponding arylhydrazine (1 equivalent).
- **Condensation:** The mixture is stirred at room temperature or heated to facilitate the condensation reaction and formation of the pyrazole ring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Bromination:** Once the pyrazole formation is complete, a brominating agent such as N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise to the reaction mixture.
- **Reaction Completion and Work-up:** The reaction is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure.

- **Purification:** The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 4-bromo-3-aryl-1H-pyrazole.

Applications in Drug Discovery and Development

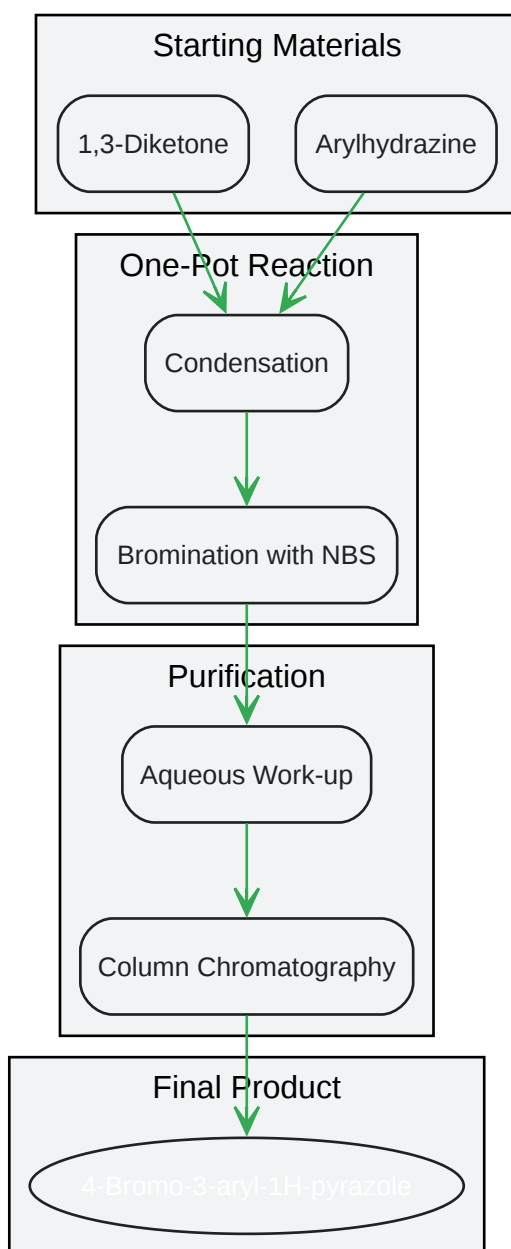
Substituted pyrazoles are a cornerstone in modern drug discovery due to their wide range of pharmacological activities.^{[2][3]} The 4-bromo-3-aryl-1H-pyrazole scaffold is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

- **Anti-inflammatory Agents:** Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.
- **Anticancer Therapies:** The pyrazole nucleus is present in several approved anticancer drugs. Bromo-substituted pyrazoles can serve as building blocks for the synthesis of novel kinase inhibitors and other targeted cancer therapies.^[3]
- **Antimicrobial Agents:** Functionalized pyrazoles have shown promising activity against a variety of bacterial and fungal pathogens.
- **Central Nervous System (CNS) Disorders:** The versatility of pyrazole chemistry allows for the synthesis of compounds that can cross the blood-brain barrier, making them attractive candidates for the treatment of neurological and psychiatric disorders.^[2]

The bromine atom at the 4-position of the pyrazole ring is particularly useful for introducing further diversity into the molecule through reactions like Suzuki, Heck, or Sonogashira cross-coupling, enabling the exploration of a vast chemical space for drug discovery.^[1]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of 4-bromo-3-aryl-1H-pyrazoles.



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Caption: Generalized workflow for the one-pot synthesis of 4-bromo-3-aryl-1H-pyrazoles.

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